2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide
Overview
Description
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound Its structure includes a combination of methoxy, methylsulfonyl, anilino, and ethoxyphenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the aniline derivative: Starting with 2,4-dimethoxyaniline, the methylsulfonyl group can be introduced using a sulfonylation reaction with methylsulfonyl chloride under basic conditions.
Acylation reaction: The resulting 2,4-dimethoxy-N-methylsulfonylaniline can then be reacted with 2-ethoxyphenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, solvent recycling, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce sulfides.
Scientific Research Applications
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide could have several scientific research applications:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications as a pharmaceutical intermediate or in drug discovery.
Industry: Use in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethoxyanilino)-N-(2-ethoxyphenyl)acetamide: Lacks the methylsulfonyl group.
2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide: Lacks the ethoxyphenyl group.
Uniqueness
The presence of both the methylsulfonyl and ethoxyphenyl groups in 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide may confer unique chemical properties, such as increased solubility or specific reactivity patterns, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-5-27-17-9-7-6-8-15(17)20-19(22)13-21(28(4,23)24)16-11-10-14(25-2)12-18(16)26-3/h6-12H,5,13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCTXPUWNBWVEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360322 | |
Record name | 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6220-57-1 | |
Record name | 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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